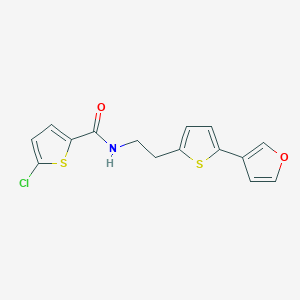

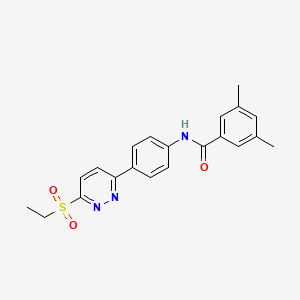

![molecular formula C14H12N2O B2599096 2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile CAS No. 2200037-70-1](/img/structure/B2599096.png)

2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile” were not found, pyridine derivatives can be synthesized through various methods. For example, addition of Grignard reagents to pyridine N-oxides and subsequent treatment with acetic anhydride can afford 2-substituted pyridines .Molecular Structure Analysis

The compound contains a pyridine ring, which is a basic aromatic ring structure with one nitrogen atom . It also has a methoxy group attached to a methylphenyl group. The exact 3D structure and stereochemistry could not be determined from the available information.Aplicaciones Científicas De Investigación

Synthesis and Crystal Structure

2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile and its derivatives are primarily used in the synthesis of complex organic molecules. For instance, a study detailed the synthesis and crystal structure determination of similar compounds, highlighting the significance of crystallography in understanding the molecular configuration of such pyridine derivatives. The compounds exhibited specific crystal structures, with variations in substituents affecting the molecular configuration, demonstrating the versatility of these compounds in synthetic chemistry (Moustafa & Girgis, 2007).

Corrosion Inhibition

Pyridine derivatives, including 2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile, have been studied for their potential as corrosion inhibitors. Research indicates that these compounds can effectively inhibit corrosion of metals in acidic environments. Their effectiveness as corrosion inhibitors is attributed to their ability to form a protective film on metal surfaces, which is crucial for industrial applications, especially in the protection of mild steel in hydrochloric acid solutions (Ansari, Quraishi, & Singh, 2015).

Antimicrobial Activity

The synthesis of novel derivatives of 2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile has been explored for their antimicrobial properties. These studies aim to develop new pharmaceutical compounds with potential applications in treating microbial infections. The evaluation of antimicrobial activity in synthesized pyrrolidine-3-carbonitrile derivatives indicates a promising avenue for the development of new antimicrobial agents, showing the broad applicability of 2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile in medicinal chemistry (El-Mansy, Boulos, & Mohram, 2018).

Inhibition of Src Kinase Activity

Research on derivatives of 2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile has also focused on their potential as inhibitors of Src kinase activity, which is significant in the development of cancer therapeutics. Studies have shown that certain derivatives can inhibit Src kinase, a protein involved in the regulation of cellular processes such as growth and division, suggesting their potential in cancer treatment strategies (Boschelli et al., 2005).

Propiedades

IUPAC Name |

2-[(2-methylphenyl)methoxy]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-11-5-2-3-6-13(11)10-17-14-12(9-15)7-4-8-16-14/h2-8H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRZUEJNAIHMBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=C(C=CC=N2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Methylphenyl)methoxy]pyridine-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2599018.png)

![(E)-2-cyano-N-(2,4-difluorophenyl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2599022.png)

![1,3,7-trimethyl-8-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2599028.png)

![O-[(2-methoxyphenyl)methyl]hydroxylamine](/img/structure/B2599032.png)

![5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2599034.png)

![3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2599035.png)